molecular formula C4H8N4O B8748010 4-amino-3-ethyl-1H-1,2,4-triazol-5-one CAS No. 4379-93-5

4-amino-3-ethyl-1H-1,2,4-triazol-5-one

Cat. No. B8748010
CAS RN: 4379-93-5
M. Wt: 128.13 g/mol
InChI Key: ZXGTZAGVVNTWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-ethyl-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-ethyl-1H-1,2,4-triazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-ethyl-1H-1,2,4-triazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4379-93-5

Product Name

4-amino-3-ethyl-1H-1,2,4-triazol-5-one

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

4-amino-3-ethyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C4H8N4O/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9)

InChI Key

ZXGTZAGVVNTWAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)N1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Analogously to Example 3, a solution of carbodihydrazide in phenol is prepared from 3,200 g (64 mol) of hydrazine hydrate and 6,848 g (32 mol) of diphenyl carbonate and the water of hydration and also 1,500 ml of phenol are then distilled off. After addition of 3 g of dimethyltin oxide and 1,848 g (33.6 mol) of propionitrile, the mixture is heated to a weak reflux (125° C.). The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux. Thereafter, the evolution of NH3 has ended. Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar), the residue remaining liquid. Residual phenol is therefore removed under 1 mbar using an oil pump. After cooling, the residue is dissolved in 3 1 of hot water. 80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity caused by the catalyst) are added to the solution. A diethylamine excess and traces of phenol are removed by incipient distillation. After cooling to 10° C., the product is filtered off with suction, washed with 500 ml of cold 50% strength ethanol and dried at 100° C. in vacuo. 3,478 g (85% of theory) of 3-ethyl-4-amino-1,2,4-triazol-5-one of melting point 171° C. are obtained.
Quantity
64 mol
Type
reactant
Reaction Step One
Quantity
32 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.6 mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.